4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound featuring multiple pyrazole rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 4-chloro-3-nitro-1H-pyrazole with a suitable amine under nucleophilic substitution conditions . The reaction is carried out in a solvent such as DMF (dimethylformamide) at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the chloro group would yield various substituted derivatives.
Scientific Research Applications
4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N’-{(Z)-[3-(methylsulfonyl)phenyl]methylene}acetohydrazide
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18ClN9O4 |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
4-[3-(4-chloro-3-nitropyrazol-1-yl)propanoylamino]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18ClN9O4/c1-23-8-10(6-19-23)5-18-16(28)14-12(7-20-24(14)2)21-13(27)3-4-25-9-11(17)15(22-25)26(29)30/h6-9H,3-5H2,1-2H3,(H,18,28)(H,21,27) |
InChI Key |
OZWDKXAQMYDOSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=C(C=NN2C)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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